molecular formula C6H6K2O6 B13834528 L-ascorbicacid2-sulfatedipotassiumsalt

L-ascorbicacid2-sulfatedipotassiumsalt

Cat. No.: B13834528
M. Wt: 252.30 g/mol
InChI Key: NJNVJUOOGSMKTC-PQYRJTSOSA-L
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Description

L-ascorbic acid 2-sulfate dipotassium salt is a derivative of L-ascorbic acid (vitamin C). It is a white to off-white powder with the empirical formula C6H6K2O9S and a molecular weight of 332.37 g/mol . This compound is known for its antioxidant properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-ascorbic acid 2-sulfate dipotassium salt can be synthesized through the sulfation of L-ascorbic acid. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as the sulfating agents. The reaction is carried out in an appropriate solvent, such as pyridine or dimethylformamide, under controlled temperature conditions to ensure the selective sulfation at the 2-position of the ascorbic acid molecule .

Industrial Production Methods

Industrial production of L-ascorbic acid 2-sulfate dipotassium salt involves large-scale sulfation processes, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

L-ascorbic acid 2-sulfate dipotassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-ascorbic acid 2-sulfate dipotassium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in cellular antioxidant mechanisms and its effects on cell signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including its role in collagen synthesis and wound healing.

    Industry: Used as an additive in food and cosmetic products for its antioxidant properties .

Mechanism of Action

L-ascorbic acid 2-sulfate dipotassium salt exerts its effects primarily through its antioxidant properties. It donates electrons to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing oxidative damage to cellular components such as DNA, proteins, and lipids. The compound also regenerates other antioxidants, such as α-tocopherol, from their oxidized forms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-ascorbic acid 2-sulfate dipotassium salt is unique due to its enhanced stability compared to L-ascorbic acid. The sulfate group provides additional protection against oxidation, making it a valuable compound for applications requiring prolonged antioxidant activity .

Properties

Molecular Formula

C6H6K2O6

Molecular Weight

252.30 g/mol

IUPAC Name

dipotassium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-5-oxo-2H-furan-3,4-diolate

InChI

InChI=1S/C6H8O6.2K/c7-1-2(8)5-3(9)4(10)6(11)12-5;;/h2,5,7-10H,1H2;;/q;2*+1/p-2/t2-,5+;;/m0../s1

InChI Key

NJNVJUOOGSMKTC-PQYRJTSOSA-L

Isomeric SMILES

C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])[O-])O)O.[K+].[K+]

Canonical SMILES

C(C(C1C(=C(C(=O)O1)[O-])[O-])O)O.[K+].[K+]

Origin of Product

United States

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